

Why did neladenoson fail in clinical trials for heart failure?

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Technical Support Center: Neladenoson Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of **neladenoson** for heart failure.

Frequently Asked Questions (FAQs) Q1: What was the scientific rationale for developing neladenoson for heart failure?

A1: **Neladenoson** bialanate (BAY1067197) is an oral, highly selective, partial agonist of the adenosine A1 receptor (A1R).[1][2] The rationale was based on extensive preclinical data suggesting that activating A1R could be cardioprotective.[3] In the heart, A1R activation is linked to several beneficial mechanisms:

- Inhibition of adenylate cyclase activity.[1]
- Improved mitochondrial function and energy substrate utilization.
- Enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, which improves calcium handling.



· Anti-ischemic and anti-remodeling effects.

Full A1R agonists, however, cause significant side effects like severe bradycardia, atrioventricular (AV) block, and renal impairment. **Neladenoson**, as a partial agonist, was designed to elicit the desired therapeutic effects on the heart muscle while avoiding the adverse effects associated with full agonism. Preclinical studies showed it could improve cardiac function without undesirable impacts on heart rate, blood pressure, or AV conduction.

Q2: Why did neladenoson ultimately fail in Phase IIb clinical trials?

A2: **Neladenoson** failed primarily due to a lack of efficacy in meeting the primary and secondary endpoints in two key Phase IIb trials: PANTHEON (for Heart Failure with reduced Ejection Fraction - HFrEF) and PANACHE (for Heart Failure with preserved Ejection Fraction - HFpEF). Additionally, a dose-dependent negative impact on renal function was observed.

- In the PANTHEON trial, neladenoson did not produce a dose-dependent improvement in its primary endpoints: left ventricular ejection fraction (LVEF) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
- In the PANACHE trial, it failed to show a dose-response relationship for the primary endpoint, which was the change in the 6-minute walk test distance. No significant improvements were seen in physical activity, quality of life, or other cardiac biomarkers.

Q3: What specific adverse events were associated with neladenoson in the clinical trials?

A3: While **neladenoson** was developed to avoid the severe side effects of full A1R agonists and was generally well-tolerated in early studies, the Phase IIb trials revealed key safety concerns. The most significant finding was a dose-dependent decrease in renal function, observed as an increase in serum creatinine and cystatin C, and a corresponding decrease in the estimated glomerular filtration rate (eGFR). A dose-dependent decrease in heart rate was also noted, although high-degree AV blocks were not a major issue.

Troubleshooting & Experimental Design Guides



Q4: My research team is investigating A1R agonists. How can we avoid the pitfalls seen with neladenoson?

A4: The failure of **neladenoson** suggests that the translatability from preclinical models to human heart failure is complex. Key considerations for future research include:

- Re-evaluating Biomarker Strategy: The lack of change in NT-proBNP and LVEF in the PANTHEON trial, despite a plausible mechanism of action, suggests these may not be the most sensitive markers for the effects of partial A1R agonism. Consider endpoints that more directly measure mitochondrial function or myocardial energetics.
- Understanding Biased Agonism: Neladenoson's signaling profile was biased away from
 Ca2+ influx relative to cAMP pathways, which was predicted to reduce side effects. However,
 this specific bias may have also limited its efficacy. Future drug design could explore different
 biased agonism profiles at the A1R or even synergistic engagement of other adenosine
 receptors (e.g., A2B) that may be beneficial for anti-fibrotic effects.
- Improving Preclinical Models: The lack of robust and predictive preclinical models, especially for HFpEF, was a potential limitation in **neladenoson**'s development. Developing models that better replicate the systemic nature of human heart failure, including comorbidities like renal dysfunction and skeletal muscle pathology, is critical.
- Monitoring Renal Function: The dose-dependent decline in renal function was a critical adverse finding. Any future A1R agonist development must include rigorous monitoring of renal hemodynamics and function from the earliest stages.

Data & Protocols Clinical Trial Data Summary

The quantitative outcomes of the PANTHEON and PANACHE trials are summarized below.

Table 1: PANTHEON Trial (HFrEF) - Key Outcomes



Endpoint (Change from Baseline to 20 Weeks)	Placebo	Neladenoson (5-40 mg Doses)	Result
Primary: NT-proBNP (ng/L)	-	No dose-dependent effect	Endpoint Not Met
Primary: LVEF (%)	-	No dose-dependent effect	Endpoint Not Met
Safety: eGFR (mL/min/1.73m²)	-	Dose-dependent decrease	Negative Finding
Safety: Heart Rate (bpm)	-	Dose-dependent decrease	Negative Finding

Data from the PANTHEON Investigators study.

Table 2: PANACHE Trial (HFpEF) - Key Outcomes

Endpoint (Change from Baseline to 20 Weeks)	Placebo	Neladenoson (10- 40 mg Doses)	Result
Primary: 6-Minute Walk Distance (m)	+0.2 m	+13.0 m to +29.4 m	Endpoint Not Met
Secondary: NT- proBNP	-	No dose-response relationship	Endpoint Not Met
Secondary: Quality of Life (KCCQ Score)	-	No dose-response relationship	Endpoint Not Met
Safety: Serious Adverse Events	27.6%	26.6%	No significant difference

Data from the PANACHE randomized clinical trial. The minimal clinically important difference for the 6-minute walk test was considered 40 meters.



Experimental Protocols Cited

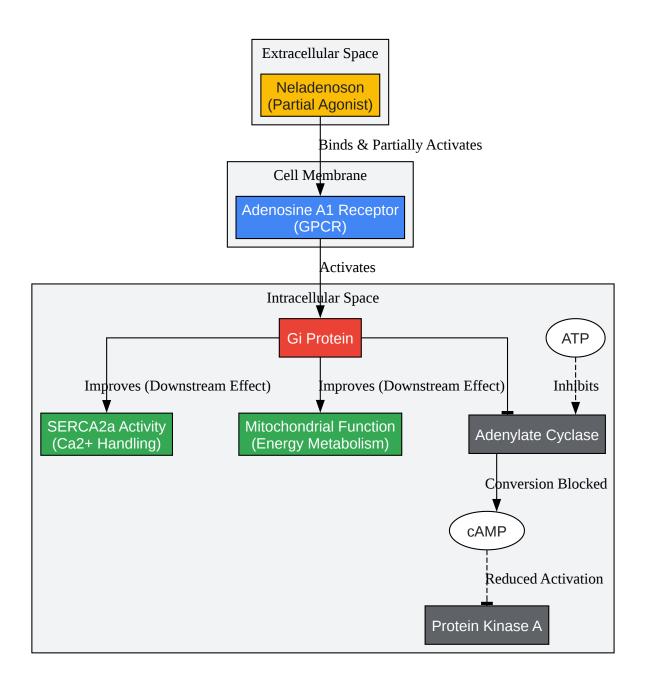
Preclinical evaluation of **neladenoson**'s effects involved standard molecular and cellular biology techniques. An example protocol for assessing cardiomyocyte hypertrophy is provided below.

Protocol: [3H]-Leucine Incorporation Assay for Cardiomyocyte Hypertrophy

- Objective: To determine if a compound has anti-hypertrophic effects on cardiomyocytes in vitro.
- Methodology:
 - Cell Culture: Neonatal ventricular cardiomyocytes (NVCMs) are isolated and cultured under standard conditions.
 - Induction of Hypertrophy: Cells are stimulated with a hypertrophic agent (e.g., Angiotensin II, TNFα, or IL1β) to induce cell growth.
 - Treatment: Concurrently with the hypertrophic stimulus, cells are treated with varying concentrations of the test compound (e.g., neladenoson).
 - Radiolabeling: [3H]-leucine is added to the culture medium. As hypertrophied cells synthesize more protein, they incorporate more of the radiolabeled leucine.
 - Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for protein synthesis and incorporation of the label.
 - Measurement: Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.
 - Analysis: A reduction in [³H]-leucine incorporation in treated cells compared to untreated (but stimulated) cells indicates an anti-hypertrophic effect.

Visualizations

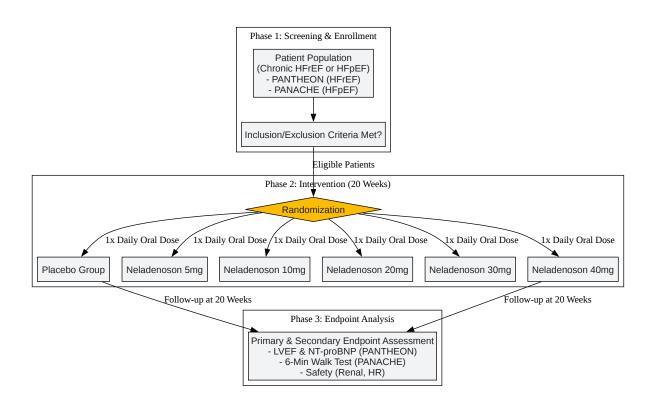




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Caption: Intended signaling pathway of **neladenoson** as a partial A1R agonist.

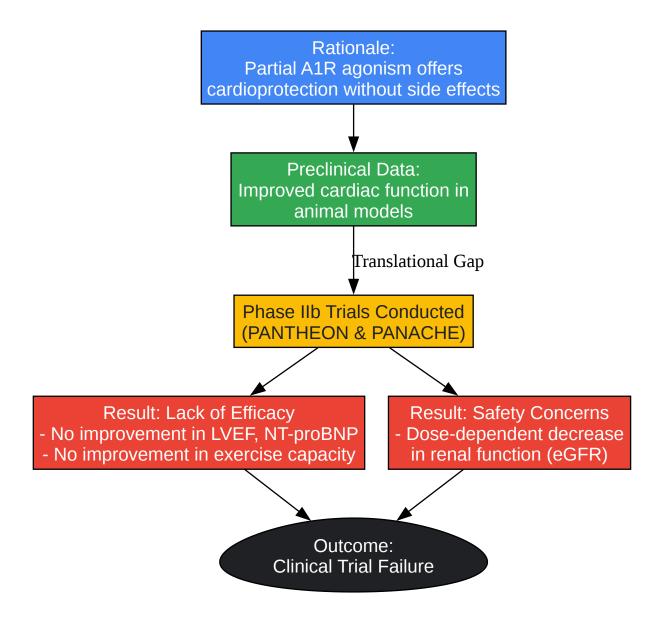




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Caption: Simplified workflow for the PANTHEON and PANACHE Phase IIb trials.





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